9,10-Bis(4-methoxyphenyl)anthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(4-methoxyphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c1-29-21-15-11-19(12-16-21)27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)20-13-17-22(30-2)18-14-20/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYCXBAOXVVIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179409 | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-76-2 | |

| Record name | 9,10-Di-p-anisylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024672762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Bis(4-methoxyphenyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DI-P-ANISYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLS3CT1D5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 9,10-Bis(4-methoxyphenyl)anthracene

Introduction

9,10-Bis(4-methoxyphenyl)anthracene is a prominent member of the 9,10-disubstituted anthracene family of organic molecules. These compounds are of significant interest to researchers in materials science and organic electronics due to their inherent thermal stability and excellent charge transport capabilities.[1] The anthracene core provides a rigid, planar, and highly conjugated π-system, which is fundamental to its desirable electronic properties. The strategic placement of substituents at the 9 and 10 positions allows for the fine-tuning of its photophysical and electrochemical characteristics.[2]

The methoxy groups (-OCH₃) at the para-position of the phenyl rings are electron-donating by resonance, which increases the electron density of the aromatic system.[3][4] This electronic perturbation influences the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the molecule's absorption, emission, and redox properties. This guide provides a comprehensive overview of the synthesis, photophysical and electrochemical properties, and characterization methodologies for this compound, offering valuable insights for its application in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and fluorescent probes.

Molecular Structure and Synthesis

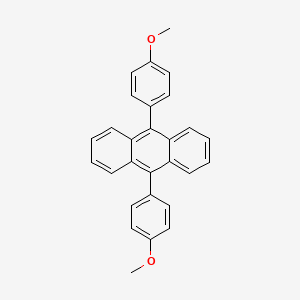

The molecular structure of this compound consists of a central anthracene core with two 4-methoxyphenyl groups attached at the 9 and 10 positions.

Caption: Molecular structure of this compound.

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This reaction involves the palladium-catalyzed coupling of 9,10-dibromoanthracene with 4-methoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

-

Reactant Preparation: In a Schlenk flask, combine 9,10-dibromoanthracene (1 equivalent), 4-methoxyphenylboronic acid (2.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and water, and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3 equivalents).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up to remove the base and inorganic byproducts. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Photophysical Properties

The photophysical properties of this compound are dictated by the electronic transitions within its conjugated π-system.

Absorption and Emission Spectra

The UV-Vis absorption spectrum of 9,10-disubstituted anthracenes typically exhibits well-defined vibronic bands between 325 and 425 nm.[6] These bands correspond to the π-π* electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The substitution with 4-methoxyphenyl groups generally results in a slight red-shift of the absorption maxima compared to unsubstituted anthracene, due to the extension of the π-conjugated system and the electron-donating nature of the methoxy groups.

Upon excitation, the molecule relaxes to the lowest vibrational level of the S₁ state and then returns to the ground state via radiative (fluorescence) or non-radiative decay pathways. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is observed in the blue region of the visible spectrum. The introduction of bulky substituents at the 9 and 10 positions, such as the phenyl groups, can inhibit the formation of non-emissive excimers and reduce fluorescence self-quenching, leading to higher fluorescence quantum yields in the solid state.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Methoxy group - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

Introduction: The Significance of Crystalline Architecture in Organic Electronics

An In-Depth Technical Guide to the Crystal Structure Analysis of 9,10-Bis(4-methoxyphenyl)anthracene

This guide provides a comprehensive exploration of the single-crystal X-ray diffraction analysis of this compound, a significant organic semiconductor. Tailored for researchers and professionals in materials science and drug development, this document elucidates the critical link between molecular structure, crystal packing, and material function. We will delve into the synthesis of the material, the intricacies of single-crystal growth, and the definitive process of structural elucidation by X-ray crystallography, underscoring the causality behind each methodological choice.

Anthracene derivatives are a cornerstone in the field of organic electronics, valued for their intrinsic stability, planarity, and favorable electronic properties.[1][2] this compound (BPMA), in particular, has emerged as a promising material for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).[3][4] The performance of these devices is not merely a function of the individual molecule's properties but is critically dependent on the collective arrangement of molecules in the solid state.

The three-dimensional architecture of the crystal, known as the crystal structure, dictates the efficiency of charge transport, influences thermal stability, and governs the material's overall optoelectronic behavior.[4] Therefore, a precise understanding of the BPMA crystal structure through single-crystal X-ray diffraction (scXRD) is not an academic exercise but a prerequisite for rational material design and device optimization. This guide provides a procedural and intellectual framework for achieving this understanding.

Synthesis and Purification: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of a high-purity compound. Trace impurities can inhibit crystallization or introduce defects into the crystal lattice, rendering them unsuitable for diffraction studies. The most robust and common method for synthesizing 9,10-diaryl-substituted anthracenes is the Suzuki-Miyaura cross-coupling reaction.[4][5]

Experimental Protocol: Synthesis of this compound

Rationale: The Suzuki-Miyaura coupling is chosen for its high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions. The palladium catalyst, Pd(PPh₃)₄, is highly effective for forming the crucial carbon-carbon bonds between the anthracene core and the phenyl rings.[5]

-

Reactant Preparation: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1.0 eq.), 4-methoxyphenylboronic acid (2.5 eq.), potassium carbonate (K₂CO₃) (3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Solvent Addition: Under an inert nitrogen or argon atmosphere, add a degassed solvent mixture, typically toluene, tetrahydrofuran (THF), and water (e.g., in a 4:4:1 ratio). Degassing is critical to prevent the oxidation of the palladium(0) catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, perform an aqueous workup. Extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid must be purified, typically by column chromatography over silica gel followed by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and DCM) to yield the pure product.[5] The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Single Crystal Growth: The Art and Science of Molecular Self-Assembly

Obtaining a single crystal of sufficient size and quality is often the most challenging step in the entire analysis.[6] The crystal must be a single, well-ordered lattice, free from twinning and other defects. For anthracene derivatives, physical vapor transport methods like train sublimation are often successful.[4]

Experimental Protocol: Crystal Growth by Sublimation

Rationale: Sublimation is an excellent method for purifying and crystallizing organic compounds that are thermally stable.[7] By heating the material under a vacuum, it transitions directly from a solid to a gas phase and then redeposits as pure crystals in a cooler region of the apparatus. This slow deposition process facilitates the growth of well-ordered single crystals.

-

Apparatus Setup: Place a small amount (20-50 mg) of the purified BPMA powder into a quartz sublimation tube.

-

Vacuum: Evacuate the tube to a high vacuum (e.g., 10⁻³ Torr).

-

Heating: Place the tube in a tube furnace with a temperature gradient. Heat the end of the tube containing the powder to a temperature just below its melting point (literature melting point is ~274 °C[8]). The optimal temperature range for sublimation is typically determined empirically, for example, between 150-180 °C.[4]

-

Crystal Deposition: The BPMA will sublime and travel along the temperature gradient. High-quality crystals will deposit on the walls of the tube in a cooler zone. This process may take several hours to days.

-

Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, cool the apparatus slowly to room temperature and carefully remove the crystals for analysis.

Single-Crystal X-ray Diffraction: Mapping the Molecular World

Single-crystal X-ray diffraction (scXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: The workflow of single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to secure it and protect it from the atmosphere.[12]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[12] It is then rotated in a beam of monochromatic X-rays, and the diffracted beams are recorded by a detector.[11]

-

Data Processing: The collected raw data, consisting of thousands of reflection intensities, are integrated, scaled, and corrected for experimental factors to produce a unique reflection file.

-

Structure Solution: The central challenge, the "phase problem," is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[13] This map reveals the approximate positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure optimizes atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[13] The quality of the final structure is assessed by metrics like the R-factor.

The Crystal Structure of this compound: A Detailed Analysis

While the specific crystallographic data for BPMA must be determined experimentally, we can infer its likely structural characteristics based on closely related, published structures of other 9,10-disubstituted anthracenes.[4][13][14]

Anticipated Crystallographic Data

The following table presents a template of the crystallographic data that would be obtained from a successful analysis, with placeholder values based on similar compounds.

| Parameter | Expected Value / Type | Significance |

| Chemical Formula | C₂₈H₂₂O₂ | Confirms the molecular composition of the crystal.[15] |

| Formula Weight | 390.47 g/mol | Derived from the chemical formula.[15] |

| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the unit cell.[14] |

| Space Group | e.g., P2₁/c or P-1 | Defines the specific symmetry operations within the unit cell.[14] |

| a, b, c [Å] | ~ 7-15 Å | The dimensions of the unit cell edges.[14] |

| α, β, γ [°] | e.g., α=γ=90°, β≈100° | The angles between the unit cell edges.[14] |

| Volume [ų] | ~ 1500 ų | The volume of a single unit cell.[14] |

| Z | 2 or 4 | The number of molecules per unit cell.[14] |

| T [K] | 100 K | The temperature at which data was collected.[12] |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.15 | Indicators of the quality and accuracy of the refined structure. |

| CCDC Deposition No. | (To be assigned) | Unique identifier for retrieving the data from the Cambridge Crystallographic Data Centre. |

Molecular Conformation

The analysis will reveal the molecule's precise geometry. Key features include:

-

Anthracene Core: The central anthracene core is expected to be nearly planar, though minor distortions can occur due to steric hindrance from the bulky substituents.[4]

-

Dihedral Angles: A crucial parameter is the dihedral (or torsion) angle between the plane of the anthracene core and the planes of the two 4-methoxyphenyl rings. In similar structures like 9,10-diphenylanthracene, these angles can range from 65° to nearly 90°, indicating that the phenyl rings are significantly twisted out of the plane of the anthracene core.[13] This twisting is a direct consequence of steric repulsion and has profound effects on the molecule's electronic properties and packing.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules relative to each other determines the bulk properties of the material. The bulky methoxyphenyl groups at the 9 and 10 positions are known to disrupt the herringbone π-π stacking typically seen in unsubstituted anthracene.[12] This can lead to a packing arrangement stabilized by a network of weaker, yet significant, intermolecular forces.

Conceptual Representation of Intermolecular Interactions

Caption: Key intermolecular interactions stabilizing the crystal lattice.

These interactions, such as C-H···π forces between the hydrogen atoms on one molecule and the electron-rich π-system of a neighboring molecule, create a robust 3D network.[14] The specific distances and geometries of these interactions, quantifiable only through scXRD, are what facilitate or hinder charge hopping between molecules, directly impacting semiconductor performance.

Conclusion: From Structure to Function

The crystal structure analysis of this compound is a powerful tool that provides an atomic-level blueprint of this important organic semiconductor. It bridges the gap between molecular design and material performance, offering invaluable insights for scientists and engineers. The detailed protocols and analytical framework presented in this guide demonstrate that by understanding the nuances of molecular conformation and crystal packing, we can rationally engineer the next generation of high-performance organic electronic materials. The final, validated crystal structure, deposited in a public database like the Cambridge Structural Database (CSD), becomes a permanent and invaluable reference for the scientific community.[11]

References

- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 24672-76-2 [chemicalbook.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. rigaku.com [rigaku.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. 9-(4-Methoxyphenyl)anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9,10-Di-p-anisylanthracene | C28H22O2 | CID 374567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Measuring the Fluorescence Quantum Yield of 9,10-Bis(4-methoxyphenyl)anthracene: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Authored For: Researchers, scientists, and drug development professionals seeking to accurately characterize the photophysical properties of advanced fluorophores.

Preamble: The fluorescence quantum yield (Φ_F_) is a cornerstone metric in photophysics, quantifying the efficiency of a molecule's light emission process. It is defined as the ratio of photons emitted to photons absorbed. For a molecule like 9,10-Bis(4-methoxyphenyl)anthracene, a derivative of a classic blue-emitting chromophore, an accurate Φ_F value is critical for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.[1] This guide eschews a simple checklist in favor of a deep dive into the causality and validation inherent in a robust measurement protocol, grounding every step in established scientific principles. We will employ the comparative method, a widely adopted and reliable technique that benchmarks the unknown sample against a well-characterized standard.[2]

The Foundational Principle: Relative Quantum Yield Measurement

The absolute determination of quantum yield is an optically complex task requiring specialized equipment like an integrating sphere.[3] A more accessible and highly reliable alternative is the relative method, which compares the fluorescence of the sample of interest ("X") to that of a reference standard ("ST") with a well-documented quantum yield.[2][4]

The core assumption is that if two solutions—sample and standard—absorb the same number of photons under identical conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[4] This relationship is captured in the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) from a plot of integrated fluorescence intensity versus absorbance.

-

η (eta) is the refractive index of the solvent.[2]

The use of a gradient derived from a series of concentrations, rather than a single-point calculation, is a critical element of a self-validating protocol.[5] This graphical method provides superior accuracy by confirming the linearity of the fluorescence response and immediately flagging potential issues like aggregation or inner-filter effects, which would cause a deviation from a straight line at higher concentrations.[4][6]

Experimental Design: Causality in Key Choices

Analyte and Reference Standard Selection

The selection of an appropriate reference standard is paramount. The ideal standard should have absorption and emission profiles that are reasonably close to the sample to minimize instrument-based variations.

-

Analyte: This compound . This is a 9,10-disubstituted anthracene derivative. Such compounds are known for their strong blue fluorescence.[7] The substitution at the 9 and 10 positions often leads to high fluorescence quantum yields compared to unsubstituted anthracene.[1]

-

Reference Standard: 9,10-Diphenylanthracene (DPA) . DPA is an excellent choice for this application. It is structurally similar to the analyte and possesses a very high, well-documented quantum yield, often reported as 0.90 in cyclohexane.[8] Its stability and high emission efficiency make it a benchmark standard.[1][9]

An alternative, widely used standard is Quinine Sulfate in a 0.05 M or 0.1 M sulfuric acid solution, which has a quantum yield of approximately 0.55.[10][11] However, recent studies have shown a significant temperature dependence for quinine in sulfuric acid, whereas in perchloric acid, the yield is more stable.[12] For this reason and due to its structural similarity, DPA is the preferred standard for this protocol.

Solvent Selection

The choice of solvent impacts both the fluorophore and the calculation.

-

Minimizing Correction Factors: To nullify the refractive index correction term (η_X_² / η_ST_²), the same solvent must be used for both the analyte and the standard.[4]

-

Solubility and Photophysics: Cyclohexane is an excellent choice. It is a non-polar solvent in which DPA is well-characterized.[8] Anthracene derivatives are typically soluble in such solvents.[13] Using a non-polar solvent minimizes complex solvent-solute interactions that can lead to spectral shifts (solvatochromism), simplifying the analysis.[14]

The Critical Role of Absorbance

To ensure the validity of the Beer-Lambert law and to prevent inner-filter effects, all measurements must be conducted in dilute solutions.

-

The Rule of Thumb: The absorbance at the excitation wavelength (and across the entire emission range) should be kept below 0.1, and ideally below 0.05.[3][4]

-

Causality (Inner-Filter Effect): At higher concentrations, emitted photons can be reabsorbed by other analyte molecules in the cuvette. This "self-absorption" attenuates the measured fluorescence intensity, leading to a significant underestimation of the quantum yield. Maintaining low absorbance ensures that the light path through the cuvette is not significantly attenuated.

The Self-Validating Experimental Protocol

This protocol is designed as a workflow that builds in checks for data integrity.

Step-by-Step Methodology

Instrumentation:

-

Calibrated UV-Vis Spectrophotometer

-

Spectrofluorometer with spectral correction capabilities

-

Matched 10 mm pathlength quartz cuvettes

Protocol:

-

Prepare Stock Solutions:

-

Accurately prepare a stock solution of this compound in spectroscopic grade cyclohexane (e.g., 10⁻⁵ M).

-

Accurately prepare a stock solution of the standard, 9,10-Diphenylanthracene (DPA), in the same batch of cyclohexane (e.g., 10⁻⁵ M).

-

-

Prepare Working Dilutions:

-

From each stock solution, prepare a series of at least five dilutions in cyclohexane. The goal is to create a set of solutions where the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.

-

-

Measure UV-Vis Absorbance:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for every solution (analyte and standard). Use pure cyclohexane as the blank.

-

Determine a suitable excitation wavelength (λ_ex_) where both the analyte and the standard have non-zero absorbance. For anthracene derivatives, this is typically in the 350-390 nm range.[8]

-

Record the absorbance value at this specific λ_ex_ for each solution.

-

-

Measure Fluorescence Emission:

-

Set the spectrofluorometer with the chosen excitation wavelength (λ_ex_).

-

Crucially, all instrument parameters (e.g., excitation/emission slit widths, integration time, detector voltage) must be kept identical for all measurements of both the analyte and the standard.

-

For each solution, record the full emission spectrum, ensuring the entire emission profile is captured.

-

Also, record a spectrum of the pure cyclohexane blank using the same settings to allow for background subtraction.

-

-

Process the Data:

-

For each emission spectrum, subtract the cyclohexane blank spectrum.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum. Most instrument software has a built-in function for this.

-

-

Analyze and Validate:

-

Create two separate plots:

-

Integrated fluorescence intensity vs. Absorbance at λ_ex_ for this compound.

-

Integrated fluorescence intensity vs. Absorbance at λ_ex_ for DPA.

-

-

Perform a linear regression (fit a straight line) for each data set. The line should pass through or very close to the origin (0,0).

-

The slope of this line is the gradient (Grad_X_ for the analyte, Grad_ST_ for the standard). The quality of the linear fit (R² value > 0.99) serves as a validation of the data's integrity.

-

-

Calculate the Quantum Yield:

-

Insert the known quantum yield of the standard (Φ_ST_ = 0.90 for DPA in cyclohexane) and the calculated gradients into the primary equation.[8]

-

Since the same solvent is used, the refractive index term (η_X_² / η_ST_²) equals 1 and can be omitted.

-

The final calculation is: Φ_X = 0.90 * (Grad_X / Grad_ST)

-

Data Presentation and Summary

All quantitative data should be summarized for clarity and comparison.

Table 1: Photophysical Properties of Analyte and Standard

| Compound | Solvent | λ_abs_ (max, nm) | λ_em_ (max, nm) | Quantum Yield (Φ_F_) | Refractive Index (η) |

|---|---|---|---|---|---|

| 9,10-Diphenylanthracene (Standard) | Cyclohexane | ~373 | ~408 | 0.90 (known) [8] | 1.426 |

| This compound (Analyte) | Cyclohexane | To be measured | To be measured | To be determined | 1.426 |

Table 2: Example Data Set for Analysis

| Solution | Absorbance at λ_ex_ | Integrated Fluorescence Intensity (a.u.) |

|---|---|---|

| DPA 1 | 0.015 | 150,000 |

| DPA 2 | 0.031 | 315,000 |

| DPA 3 | 0.048 | 475,000 |

| DPA 4 | 0.065 | 660,000 |

| DPA 5 | 0.082 | 815,000 |

| Analyte 1 | 0.018 | 165,000 |

| Analyte 2 | 0.035 | 330,000 |

| Analyte 3 | 0.051 | 505,000 |

| Analyte 4 | 0.070 | 690,000 |

| Analyte 5 | 0.089 | 885,000 |

Conclusion and Best Practices

This guide outlines a robust, self-validating methodology for determining the fluorescence quantum yield of this compound. By adhering to the principles of using a dilution series, maintaining low absorbance, and selecting an appropriate standard and solvent, researchers can generate highly accurate and reproducible data. The emphasis on graphical analysis not only provides a more precise result but also serves as an indispensable internal quality control check on the experimental procedure. This level of rigor is essential for the accurate characterization of novel materials destined for advanced applications in science and medicine.

References

- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 2. static.horiba.com [static.horiba.com]

- 3. shimadzu.com [shimadzu.com]

- 4. edinst.com [edinst.com]

- 5. agilent.com [agilent.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. researchgate.net [researchgate.net]

- 8. 9,10-Diphenylanthracene [omlc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 11. Quinine sulfate [omlc.org]

- 12. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Suzuki Coupling Synthesis of 9,10-Disubstituted Anthracenes

Introduction: The Enduring Significance of the 9,10-Disubstituted Anthracene Core

The anthracene framework, a tricyclic aromatic hydrocarbon, has long captivated the interest of chemists and materials scientists. When substituted at the sterically hindered 9- and 10-positions, these molecules exhibit unique photophysical and electronic properties, making them pivotal components in a range of advanced applications. From highly efficient organic light-emitting diodes (OLEDs) to fluorescent probes and organic semiconductors, the tailored synthesis of 9,10-disubstituted anthracenes is a critical endeavor in modern chemistry.[1][2] Among the synthetic methodologies available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds at the congested heart of the anthracene molecule.[3][4][5]

This guide provides an in-depth exploration of the Suzuki coupling reaction for the synthesis of 9,10-disubstituted anthracenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic nuances of this transformation, offer practical guidance on reaction optimization, present detailed experimental protocols, and address common challenges encountered in the laboratory.

The Mechanistic Heartbeat: Unraveling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[6][7] The generally accepted mechanism proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) species.[8] Understanding this cycle is paramount for troubleshooting and optimizing the synthesis of sterically demanding 9,10-disubstituted anthracenes.

The three key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 9,10-dihaloanthracene. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[7] For substrates like 9,10-dibromoanthracene, this step can be challenging due to the steric hindrance around the C-Br bonds.

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the exchange of the halide or other ligand on the palladium with the aryl group from the boronic acid.[9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, regenerating the catalytically active Pd(0) species.[8] This step is typically fast and irreversible.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Synthesis: From Starting Materials to Desired Products

A successful synthesis of 9,10-disubstituted anthracenes via Suzuki coupling begins with high-quality starting materials and a well-thought-out reaction strategy.

Preparation of 9,10-Dibromoanthracene: The Gateway Substrate

The most common precursor for the bis-Suzuki coupling is 9,10-dibromoanthracene. It is typically synthesized by the direct bromination of anthracene.[10][11] The 9 and 10 positions of anthracene are the most susceptible to electrophilic aromatic substitution due to the stability of the resulting arenium ion intermediate.[12]

A reliable method involves the dropwise addition of bromine to a suspension of anthracene in a suitable solvent like carbon tetrachloride or acetic acid at room temperature.[13][14] The product precipitates out of the solution as a yellow solid and can be purified by recrystallization.[10] Yields for this reaction are generally high, often in the range of 83-95%.[11][13]

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

| Anthracene | Bromine | Carbon Tetrachloride | Room Temp -> Reflux | 83-88% | [10] |

| Anthracene | Bromine | Acetic Acid | Room Temperature | >95% | [13] |

Table 1: Comparative data for the synthesis of 9,10-dibromoanthracene.

Navigating the Reaction Landscape: A Practical Guide to Optimization

The success of a Suzuki coupling reaction, especially with sterically hindered substrates like 9,10-dibromoanthracene, hinges on the careful selection of several key parameters.

The Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium catalyst and its coordinating ligand is critical. While tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is a commonly used catalyst, more advanced catalyst systems are often required for challenging couplings.[4][15] For sterically hindered substrates, ligands that are both bulky and electron-rich are often preferred as they promote the oxidative addition and reductive elimination steps.[16][17] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura couplings of sterically demanding substrates.[18][19][20]

| Catalyst | Ligand | Substrate Scope | Key Advantages | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | General purpose | Commercially available, well-established | [4][15] |

| Pd(OAc)₂ | SPhos | Sterically hindered aryl chlorides | High activity at low catalyst loadings | [6] |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides | Effective at room temperature | [9] |

| Acenaphthoimidazolylidene Palladium Complexes | NHC Ligands | Sterically hindered substrates | Excellent yields with low catalyst loadings | [18][19] |

Table 2: Selection of palladium catalysts and ligands for Suzuki coupling.

The Role of the Base and Solvent

The base is essential for the transmetalation step, and its choice can significantly impact the reaction outcome.[21] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[4][6] The choice of solvent is also crucial, with common options being toluene, dioxane, and tetrahydrofuran (THF), often in the presence of water.[4][6] The solubility of the anthracene starting material can be a challenge, and in some cases, higher boiling point solvents or solvent mixtures may be necessary to ensure a homogeneous reaction mixture.

Experimental Protocol: A Step-by-Step Workflow

The following is a general protocol for the bis-Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with an arylboronic acid. This should be considered a starting point, and optimization of conditions may be necessary for specific substrates.

Visualizing the Experimental Workflow

Caption: A general experimental workflow for the synthesis of 9,10-disubstituted anthracenes.

Detailed Procedure

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 9,10-disubstituted anthracene.

Troubleshooting Common Challenges

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that forms the active Pd(0) in situ. |

| Insufficiently degassed system | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. | |

| Poor solubility of starting material | Increase the reaction temperature; use a higher-boiling point solvent or a co-solvent to improve solubility. | |

| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |

| Catalyst system promotes homocoupling | Screen different palladium catalysts and ligands. | |

| Formation of Mono-substituted Product | Insufficient reaction time or temperature | Increase the reaction time and/or temperature to drive the reaction to completion. |

| Deactivation of the catalyst | Add a fresh portion of the catalyst. |

Table 3: Troubleshooting guide for the Suzuki coupling synthesis of 9,10-disubstituted anthracenes.

Conclusion: A Versatile Pathway to Functional Molecules

The Suzuki-Miyaura cross-coupling reaction stands as a robust and highly adaptable method for the synthesis of 9,10-disubstituted anthracenes. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide array of these valuable compounds. The insights and protocols provided in this guide are intended to empower scientists to overcome the synthetic challenges associated with these sterically hindered systems and to unlock the full potential of 9,10-disubstituted anthracenes in the development of next-generation materials and therapeutics.

References

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. lookchem.com [lookchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. prepchem.com [prepchem.com]

- 15. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 9,10-Bis(4-methoxyphenyl)anthracene in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize 9,10-Bis(4-methoxyphenyl)anthracene. This document provides a thorough exploration of its solubility characteristics in common organic solvents, underpinned by an understanding of its molecular structure. Recognizing the frequent absence of comprehensive published quantitative data, this guide offers both a qualitative overview based on existing literature and a detailed, practical protocol for the precise experimental determination of its solubility.

Introduction: The Significance of Solubility for a Versatile Fluorophore

This compound is a highly fluorescent polycyclic aromatic hydrocarbon (PAH) derivative. Its rigid anthracene core, coupled with the electron-donating methoxyphenyl substituents at the 9 and 10 positions, imparts unique photophysical properties, making it a valuable component in organic light-emitting diodes (OLEDs), fluorescent probes, and as a scintillator. The successful application of this compound in these fields is critically dependent on its solubility in various organic solvents, which is essential for solution-based processing, purification, and formulation. Understanding and predicting its solubility behavior is therefore a cornerstone of its practical application.

Theoretical Framework: Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular architecture of this compound provides clear indicators of its solubility profile.

The large, planar anthracene core is inherently nonpolar and hydrophobic, dominated by van der Waals forces. This core structure suggests a preference for nonpolar or moderately polar aromatic solvents that can engage in π-π stacking interactions. The two 4-methoxyphenyl substituents introduce a degree of polarity through the ether linkages and the potential for dipole-dipole interactions. However, the overall molecule remains predominantly nonpolar and lipophilic. The methoxy groups can act as hydrogen bond acceptors, which may slightly enhance solubility in solvents with hydrogen bond donating capabilities, although this effect is expected to be minor compared to the dominant nonpolar character.

Due to its large, rigid structure and a melting point of approximately 274 °C, significant energy is required to overcome the crystal lattice forces during dissolution.[1] This suggests that while it will be soluble in many organic solvents, its solubility will be finite and temperature-dependent.

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be pieced together from synthesis and characterization reports of this and structurally related compounds.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Supporting Evidence |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar, aromatic nature of these solvents allows for favorable π-π stacking interactions with the anthracene core. A study on similar 9,10-disubstituted anthracenes reported solubility of over 40 mM in toluene.[2] |

| Chlorinated Solvents | Chloroform (CHCl₃), Dichloromethane (DCM) | High | These solvents are effective at dissolving large organic molecules. The use of deuterated chloroform (CDCl₃) for NMR analysis of this compound confirms its solubility.[1] |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF's ability to dissolve a wide range of organic compounds and its moderate polarity make it a suitable solvent. It has been used in solvent mixtures for the synthesis of related compounds.[2] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate (likely temperature-dependent) | The polarity of these solvents may be less ideal for the nonpolar anthracene core, but they are powerful solvents for many organic compounds. Recrystallization of a similar compound from a DMF/ethanol mixture suggests solubility at elevated temperatures. |

| Alcohols | Ethanol, Methanol | Low | The high polarity and hydrogen-bonding nature of alcohols are generally not conducive to dissolving large, nonpolar molecules like this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | While nonpolar, the linear nature of these solvents is less effective at solvating the large, planar aromatic structure compared to aromatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

The following is a robust, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating and to provide accurate, reproducible results.

Principle

This method relies on the preparation of a saturated solution of the compound at a constant temperature, followed by the separation of the undissolved solid and the accurate determination of the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Syringe filters (PTFE, 0.22 µm)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and place it into a glass vial.

-

Using a calibrated pipette, add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

Remove the vial from the shaker and immediately centrifuge it at a moderate speed to pellet the undissolved solid. This step should be performed quickly to minimize temperature fluctuations.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

-

To ensure the complete removal of any suspended microparticles, pass the aliquot through a 0.22 µm PTFE syringe filter into a clean vial.

-

-

Concentration Determination (UV-Vis Spectrophotometry):

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From this stock solution, prepare a series of standard solutions of decreasing concentration and measure their absorbance at the wavelength of maximum absorption (λmax), which is approximately 398 nm in chloroform.[1]

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute the filtered supernatant from the saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility Measurements

Several factors can influence the accuracy of solubility measurements:

-

Purity of the Compound: Impurities can significantly alter the measured solubility.

-

Temperature: Solubility is highly temperature-dependent. Precise temperature control is essential for reproducible results.

-

Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.

-

Solvent Purity and Water Content: The presence of even small amounts of water or other impurities in the organic solvent can affect solubility.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, a strong qualitative understanding of its solubility profile can be derived from its molecular structure and existing literature. It is expected to be highly soluble in aromatic and chlorinated solvents, moderately soluble in ethers and polar aprotic solvents, and poorly soluble in alcohols and aliphatic hydrocarbons. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This combination of theoretical understanding and practical methodology provides researchers with the necessary tools to effectively utilize this important fluorophore in their work.

References

thermal stability of 9,10-Bis(4-methoxyphenyl)anthracene

An In-depth Technical Guide to the Thermal Stability of 9,10-Bis(4-methoxyphenyl)anthracene

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of Thermal Stability in a Key Organic Electronics Building Block

In the vanguard of organic electronics, materials that offer both high performance and robust stability are paramount. This compound, a prominent derivative of anthracene, has emerged as a critical building block for advanced electronic devices, including Organic Light Emitting Diodes (OLEDs).[1] Its utility is rooted in a unique combination of excellent charge transport capabilities and significant thermal stability. This high thermal resilience ensures that devices can operate reliably under the demanding temperature cycles inherent to modern electronics, preventing degradation and extending operational lifetimes.[1] Understanding the thermal properties of this molecule is therefore not merely an academic exercise but a foundational requirement for predicting device performance, optimizing manufacturing processes, and ensuring product reliability.

This guide provides an in-depth examination of the , synthesizing data from authoritative sources to offer a comprehensive resource for researchers and development professionals. We will explore its core thermal characteristics, delve into the standardized methodologies for its analysis, and present detailed protocols to ensure reproducible and reliable results.

Core Thermal Properties: A Quantitative Overview

The thermal stability of a compound is defined by its resistance to decomposition at elevated temperatures. For this compound, this is primarily characterized by its melting point (T_m) and its decomposition temperature (T_d). These parameters are critical for defining the upper limits of processing and operating temperatures.

| Parameter | Value | Notes |

| Melting Point (T_m) | 274 °C | This is the temperature at which the compound transitions from a solid to a liquid state.[2][3] |

| Decomposition Temperature (T_d) | 275 - 386 °C | Defined as the temperature at which 5% mass loss is observed via TGA. Methoxy-substituted anthracenes generally exhibit high T_d values.[4] |

The high melting and decomposition temperatures underscore the compound's robust nature, making it suitable for vapor deposition processes and for use in devices that generate significant heat.

Assessing Thermal Stability: A Validated Experimental Workflow

A systematic approach is essential for accurately characterizing the thermal properties of this compound. The workflow outlined below integrates Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to provide a complete thermal profile.

Caption: Workflow for Thermal Stability Characterization.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining decomposition temperature by measuring mass changes as a function of temperature.[5] This protocol is designed to provide a clear and reproducible decomposition profile.

Objective: To determine the onset of thermal decomposition (T_onset) and the temperature at 5% mass loss (T_d5) for this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Crucible Preparation: Use a clean, inert TGA crucible (e.g., alumina or platinum). Place the empty crucible in the TGA furnace and run a bake-out cycle to remove any contaminants.

-

Tare Balance: Once cooled, tare the TGA's microbalance with the empty crucible. This ensures that only the sample mass is measured.

-

Sample Loading: Accurately weigh 5–10 mg of the dried this compound sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere Control: Place the crucible into the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50–100 mL/min for at least 30 minutes. Causality: Using an inert atmosphere is critical to prevent oxidative degradation, ensuring that the measured mass loss corresponds to thermal decomposition rather than combustion.

-

Thermal Program:

-

Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the T_onset (the temperature at which significant mass loss begins) and T_d5 (the temperature at which 5% of the initial mass has been lost).

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting and crystallization.[5]

Objective: To accurately determine the melting point (T_m) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Encapsulation: Accurately weigh 2–5 mg of the sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Causality: Hermetically sealing the pan prevents sample sublimation or volatilization before the melting point is reached, which would otherwise lead to inaccurate results.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min. Causality: The temperature range is chosen to bracket the known melting point (274 °C) with a sufficient margin.

-

Hold at 300 °C for 2 minutes to ensure complete melting.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Perform a second heating scan from 30 °C to 300 °C at 10 °C/min. Causality: The second heating scan is crucial as it provides data on a sample with a uniform thermal history, removing artifacts from the initial crystallization and handling of the material.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point (T_m) is determined from the peak of the endothermic event on the second heating scan.

Understanding Decomposition Pathways

While this compound is highly stable, its decomposition at extreme temperatures is inevitable. Studies on analogous compounds provide insight into potential degradation mechanisms. For a similar derivative, 9,10-di(p-methoxyphenyl)-2-methyl anthracene, thermal decomposition was observed to occur in multiple steps, with the initial fragmentation attributed to the loss of a phenyl ring and a methoxy group.[6] For the core anthracene structure itself, high-temperature degradation in an inert atmosphere likely involves homolytic cleavage of the substituent C-C bonds, followed by fragmentation of the polycyclic aromatic core. The methoxy groups represent potential weak points where initial bond scission may occur.

Conclusion

This compound possesses excellent thermal stability, a key attribute for its successful application in high-performance organic electronics. Its high melting point of 274 °C and a decomposition temperature range of 275–386 °C provide a wide processing and operating window.[2][3][4] The rigorous and validated TGA and DSC protocols detailed in this guide provide a clear framework for researchers to reliably characterize these properties, ensuring data integrity and facilitating the development of next-generation electronic devices. By understanding and quantifying the thermal limits of this crucial molecular building block, scientists can push the boundaries of material and device innovation.

References

Methodological & Application

Application Notes & Protocols: 9,10-Bis(4-methoxyphenyl)anthracene for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs)

Introduction: The Quest for Stable and Efficient Blue Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, wide viewing angles, and design flexibility.[1][2] The performance of full-color displays is critically dependent on the efficiency and stability of the primary red, green, and blue (RGB) emitting materials. While significant progress has been made for red and green emitters, developing high-performance, long-lasting deep-blue emitters remains a formidable challenge.[3][4] This bottleneck directly impacts the overall energy consumption and operational lifetime of OLED panels.[5]

Anthracene derivatives are a well-established class of organic semiconductors known for their high photoluminescence quantum yields, wide energy gaps, and good thermal stability, making them excellent candidates for blue emitters.[6] Among these, 9,10-Bis(4-methoxyphenyl)anthracene stands out. The substitution of methoxy-functionalized phenyl groups at the 9 and 10 positions of the anthracene core serves a dual purpose: it prevents strong intermolecular π-π stacking, which can quench luminescence in the solid state, and it allows for tuning of the frontier molecular orbital energy levels for efficient charge injection and transport.[7][8]

This document provides a comprehensive technical guide on the application of this compound as a blue emitter in OLEDs. It covers the material's fundamental properties, detailed protocols for device fabrication, and standard procedures for characterization, aimed at researchers and scientists in the field of organic electronics.

Molecular Profile and Physicochemical Properties

Understanding the intrinsic properties of this compound is fundamental to designing high-performance OLED devices. The methoxy groups are electron-donating, influencing the electronic structure, while the bulky phenyl groups ensure good morphological stability in thin films.[9]

Caption: Molecular Structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₄H₂₆O₂ | N/A |

| CAS Number | 24672-76-2 | [8] |

| HOMO Level | ~ -5.25 eV | [10] |

| LUMO Level | ~ -2.20 eV | [10] |

| Energy Gap (Eg) | ~ 3.05 eV | [10] |

| Photoluminescence (PL) Peak | ~ 430 nm (in THF solution) | [11] |

| Thermal Stability (Td) | High; functionalization improves stability | [12][13] |

Note: HOMO/LUMO values are approximated from similar tetra(methoxy)-containing anthracene derivatives, as precise experimental values for this specific molecule can vary with measurement technique.[10] The functionalization at the 9,10-positions has been shown to be an effective method for tuning thermal stability while having minimal effect on the frontier molecular orbital energy levels.[13][14]

Application in OLEDs: Device Architecture and Function

In a typical OLED device, this compound functions as the emissive layer (EML), where electron-hole recombination occurs to generate photons.[15] It can be used as a neat (non-doped) emissive layer or, more commonly, as a fluorescent dopant within a host material. The host-dopant system allows for efficient energy transfer from the host to the dopant, confining the recombination to the highly efficient emitter molecules and preventing self-quenching.[15]

A standard multilayer small-molecule OLED is fabricated by vacuum thermal evaporation.[16] The device structure is engineered to ensure balanced injection of holes and electrons into the emissive layer, maximizing the recombination efficiency.[17]

Caption: Typical multilayer OLED architecture using the target compound.

Experimental Protocols

The following protocols provide a standardized workflow for the preparation and characterization of OLEDs using this compound. All procedures involving organic materials and device fabrication should be performed in a cleanroom environment and under inert atmosphere (e.g., a glovebox) to prevent contamination and degradation.

Part A: Material Purification

Causality: The purity of organic semiconductor materials is paramount for achieving high device performance and long operational lifetimes. Impurities can act as charge traps or non-radiative recombination centers, severely degrading efficiency and stability.[18] Gradient sublimation is the gold standard for purifying small molecules for OLEDs.

Protocol: Thermal Gradient Sublimation

-

Load the as-received this compound powder into a quartz sublimation tube.

-

Insert the tube into a multi-zone tube furnace.

-

Evacuate the system to a high vacuum (<10⁻⁶ Torr).

-

Set the temperature gradient across the furnace zones. The source zone (containing the material) should be heated to just above the material's sublimation temperature, while the collection zones should be set to progressively lower temperatures.

-

Run the sublimation for 24-48 hours. The purified material will deposit in crystalline form in one of the cooler zones, while impurities with different sublimation points will deposit elsewhere or remain in the source boat.

-

Cool the system to room temperature under vacuum before carefully collecting the purified material inside a nitrogen-filled glovebox.

-

Verify purity using techniques like HPLC, NMR, and thermal analysis (DSC/TGA).

Part B: Substrate Preparation

Causality: The quality of the transparent anode (typically Indium Tin Oxide, ITO) is critical for efficient hole injection and for preventing electrical shorts. A thorough, multi-step cleaning process is required to remove organic and inorganic contaminants from the ITO surface.

Protocol: ITO-Coated Glass Cleaning

-

Place ITO-coated glass substrates in a substrate holder.

-

Sequentially sonicate the substrates in the following solvents for 15 minutes each:

-

Deionized (DI) water with detergent (e.g., Alconox).

-

DI water (rinse).

-

Acetone.

-

Isopropyl alcohol (IPA).

-

-

After the final IPA sonication, dry the substrates with a high-purity nitrogen gun.

-

Immediately transfer the substrates into a UV-Ozone cleaner or an oxygen plasma asher. Treat for 10-15 minutes. This step removes residual organic contaminants and increases the work function of the ITO for improved hole injection.

-

Store the cleaned substrates in a vacuum oven or transfer them directly into the deposition chamber to prevent re-contamination.

Part C: Device Fabrication

Causality: Small molecule OLEDs are typically fabricated via vacuum thermal evaporation, which allows for the deposition of highly uniform, ultra-thin organic layers and metal contacts with precise thickness control.[16][19]

Protocol: Multilayer Deposition by Thermal Evaporation This protocol describes a representative device structure. Layer thicknesses should be optimized for the specific application.

-

Mount the cleaned ITO substrates in the deposition chamber.

-

Evacuate the chamber to a base pressure of <10⁻⁷ Torr.

-

Deposit the layers sequentially by resistive heating of the source materials in crucibles. Monitor the deposition rate and thickness using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN. Rate: 0.1 Å/s.

-

Hole Transport Layer (HTL): Deposit 40 nm of NPB (N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine). Rate: 0.2 Å/s.

-

Emissive Layer (EML): Deposit 20 nm of this compound. Rate: 0.2 Å/s.

-

Electron Transport Layer (ETL): Deposit 30 nm of Alq₃ (Tris(8-hydroxyquinoline)aluminum). Rate: 0.2 Å/s.

-

Electron Injection Layer (EIL): Deposit 1 nm of LiF (Lithium Fluoride). Rate: 0.05 Å/s.

-

Cathode: Deposit 100 nm of Al (Aluminum). Rate: 1.0 Å/s.

-

-

After deposition, vent the chamber with nitrogen and transfer the devices into an inert-atmosphere glovebox for encapsulation.

-

Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from oxygen and moisture.

Part D: Device Characterization

Causality: A systematic characterization of the fabricated devices is necessary to evaluate their performance and understand the underlying device physics.[20]

Protocol: Opto-electrical Measurement

-

Inside the glovebox, place the encapsulated device on a probe station.

-

Connect the device (ITO as anode, Al as cathode) to a source measure unit (SMU).

-

Place a calibrated photodiode or spectrometer in front of the device's active area.

-

Current Density-Voltage-Luminance (J-V-L) Measurement:

-

Apply a voltage sweep (e.g., from 0 to 10 V) using the SMU.

-

Simultaneously record the current flowing through the device and the light output (luminance) measured by the photodiode.

-

-

Electroluminescence (EL) Spectrum Measurement:

-

Apply a constant current or voltage to the device to achieve a specific brightness (e.g., 1000 cd/m²).

-

Record the emitted light spectrum using a spectrometer to determine the peak emission wavelength and CIE color coordinates.

-

-

Efficiency Calculation:

-

From the J-V-L data, calculate the key performance metrics:

-

Current Efficiency (cd/A): Luminance / Current Density.

-

Power Efficiency (lm/W): (π * Luminance) / (Current Density * Voltage).

-

External Quantum Efficiency (EQE, %): Calculated from the luminance, current, and EL spectrum.

-

-

-

Lifetime Measurement:

-

Drive the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time. The LT₅₀ lifetime is the time it takes for the luminance to drop to 50% of its initial value.[21]

-

Caption: Overall experimental workflow for OLED fabrication and testing.

Expected Performance and Conclusion

OLEDs utilizing 9,10-disubstituted anthracene derivatives as blue emitters have demonstrated high efficiencies and deep blue color coordinates.[22][23] For a device based on this compound, one can expect performance characteristics in line with those of other high-performance fluorescent blue emitters.

Table 2: Representative Performance of Anthracene-Based Blue OLEDs

| Parameter | Expected Value Range | Reference |

| Turn-on Voltage | 3.0 - 4.5 V | [22] |

| Max. External Quantum Efficiency (EQE) | 4.5 - 5.5 % | [23] |

| Max. Current Efficiency | 4.0 - 7.0 cd/A | [24] |

| CIE Coordinates (x, y) | (0.15, 0.08) - (0.16, 0.18) | [22][23] |

| Emission Peak | 450 - 470 nm | [24] |

Note: Performance is highly dependent on the complete device architecture, including the choice of transport layers and device optimization.[21]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oled-info.com [oled-info.com]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. | Sigma-Aldrich [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. ossila.com [ossila.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. static.horiba.com [static.horiba.com]

- 18. shimadzu.com [shimadzu.com]

- 19. [Learn Display] 81. Small Molecule OLED [global.samsungdisplay.com]

- 20. spiedigitallibrary.org [spiedigitallibrary.org]

- 21. Management of charge and exciton for high-performance and long-lifetime blue OLEDs [sciexplor.com]

- 22. www2.scut.edu.cn [www2.scut.edu.cn]

- 23. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 24. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 9,10-Bis(4-methoxyphenyl)anthracene as a Blue Emitter in Organic Light-Emitting Diodes

Introduction: The Quest for Stable and Efficient Blue Emitters in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin form factors. However, the development of stable and efficient blue-emitting materials remains a critical challenge. Blue emitters are fundamental to full-color displays and white lighting, yet they often exhibit shorter operational lifetimes and lower efficiencies compared to their green and red counterparts. Anthracene derivatives have emerged as a promising class of materials for blue emission due to their high photoluminescence quantum yields and excellent thermal stability.

This document provides a comprehensive technical guide on the application of 9,10-Bis(4-methoxyphenyl)anthracene (BMA) as a high-performance blue emitter in OLEDs. BMA, a 9,10-disubstituted anthracene derivative, offers a unique combination of electronic and structural properties that make it an excellent candidate for achieving deep blue emission with high efficiency. The methoxy groups at the para-position of the phenyl rings act as weak electron-donating groups, which can influence the material's energy levels and solubility, while the bulky phenyl substituents at the 9 and 10 positions of the anthracene core help to suppress intermolecular π-π stacking, thereby reducing concentration quenching and enhancing solid-state luminescence.

These application notes are intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the design and fabrication of advanced OLED devices. We

Application Notes and Protocols for Utilizing 9,10-Bis(4-methoxyphenyl)anthracene in Organic Solar Cells

Introduction: The Promise of Anthracene Derivatives in Organic Photovoltaics